3-(8-Hydroxyoctyl)phenyl acetate
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Overview
Description
3-(8-Hydroxyoctyl)phenyl acetate is an organic compound belonging to the ester family Esters are known for their pleasant aromas and are widely used in various industries, including perfumery and flavoring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(8-Hydroxyoctyl)phenyl acetate typically involves the esterification of 3-(8-Hydroxyoctyl)phenol with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or pyridine to facilitate the esterification process. The general reaction scheme is as follows:
[ \text{3-(8-Hydroxyoctyl)phenol} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
3-(8-Hydroxyoctyl)phenyl acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-(8-Hydroxyoctyl)phenol and acetic acid.
Reduction: Reduction of the ester group can produce the corresponding alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the acetate group.
Major Products Formed
Hydrolysis: 3-(8-Hydroxyoctyl)phenol and acetic acid.
Reduction: 3-(8-Hydroxyoctyl)phenyl alcohol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-(8-Hydroxyoctyl)phenyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form esters with various pharmacologically active compounds.
Industry: Used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 3-(8-Hydroxyoctyl)phenyl acetate primarily involves its hydrolysis to release 3-(8-Hydroxyoctyl)phenol and acetic acid. This hydrolysis can be catalyzed by esterases, enzymes that specifically target ester bonds. The released phenol can then participate in various biochemical pathways, depending on the biological context.
Comparison with Similar Compounds
Similar Compounds
Phenyl acetate: Similar structure but lacks the 8-hydroxyoctyl chain.
Octyl acetate: Contains an octyl chain but lacks the phenyl ring.
3-(8-Hydroxyoctyl)benzoate: Similar structure but with a benzoate group instead of an acetate group.
Uniqueness
3-(8-Hydroxyoctyl)phenyl acetate is unique due to the presence of both a phenyl ring and an 8-hydroxyoctyl chain. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill.
Properties
CAS No. |
61549-11-9 |
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Molecular Formula |
C16H24O3 |
Molecular Weight |
264.36 g/mol |
IUPAC Name |
[3-(8-hydroxyoctyl)phenyl] acetate |
InChI |
InChI=1S/C16H24O3/c1-14(18)19-16-11-8-10-15(13-16)9-6-4-2-3-5-7-12-17/h8,10-11,13,17H,2-7,9,12H2,1H3 |
InChI Key |
IBDIMQRWIUAJMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)CCCCCCCCO |
Origin of Product |
United States |
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